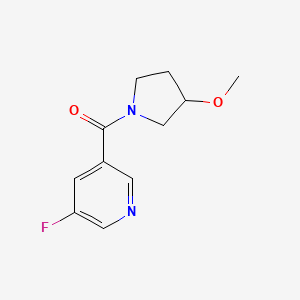

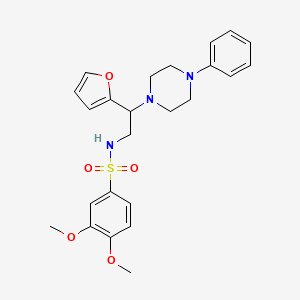

3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine, is a topic of interest in the field of medicinal chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The pyrrolidine ring, a five-membered nitrogen heterocycle, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine compounds include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications

Synthesis and Chemical Reactions

- Reactions with Caesium Fluoroxysulphate : Pyridine reacts with CsSO4F, producing a mixture of products including fluoropyridine and alkoxypyridine. The solvent used strongly influences the product distribution. This demonstrates the reactivity of pyridine derivatives in various chemical environments (Stavber & Zupan, 1990).

- Microwave-Assisted Fluorination : 2-Acylpyrroles, including some similar to the target molecule, can be fluorinated under microwave conditions. This method was used to create fluorinated pyrrole-imidazole alkaloids (Troegel & Lindel, 2012).

- Deprotometalation of Substituted Pyridines : Methoxy- and fluoro-pyridines, similar to the target molecule, have been deprotometalated using a lithium–zinc combination. This process highlights the potential for functionalization at specific positions on the pyridine ring (Hedidi et al., 2016).

- Selective C-H Fluorination : Pyridines have been fluorinated using silver difluoride, demonstrating a mild method for incorporating fluorine into heteroarenes, relevant to the target molecule (Fier & Hartwig, 2013).

Applications in Material Science

- Cathode-Modifying Layers for Solar Cells : Pyridine-incorporated polymers have been used as cathode interfacial layers in solar cells, improving power conversion efficiency. This application suggests potential uses for the target molecule in renewable energy technologies (Chen et al., 2017).

Potential Pharmaceutical Applications

- Inhibitors of the Met Kinase Superfamily : Pyridine derivatives have been identified as potent and selective Met kinase inhibitors, indicating potential for the target compound in therapeutic development (Schroeder et al., 2009).

- Antitumor Agents : Derivatives of pyridine, including those with structural similarities to the target compound, have shown moderate cytotoxic activity, suggesting potential applications in cancer treatment (Tomita et al., 2002).

Environmental and Analytical Chemistry

- Photolytic Degradation of Pyridines : Studies on the degradation of substituted pyridines highlight potential environmental impacts and methods for removal of such compounds from wastewater (Stapleton et al., 2010).

Fluorescence and Sensor Applications

- Fluoroionophore for Al(3+) Sensing : A pyrrolidine constrained bipyridyl-dansyl conjugate, similar to the target molecule, serves as a selective chemosensor for Al(3+), indicating potential uses of the target compound in chemical sensing (Maity & Govindaraju, 2010).

Properties

IUPAC Name |

(5-fluoropyridin-3-yl)-(3-methoxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPUIWHQALTADE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C(=O)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2685833.png)

![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2685839.png)

![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2685843.png)

![3'-(3-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2685846.png)

![N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide](/img/structure/B2685847.png)

![3-{[6-(5-Formyl-2-methylphenoxy)-5-nitro-4-pyrimidinyl]oxy}-4-methylbenzenecarbaldehyde](/img/structure/B2685850.png)

![4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2685851.png)